1-(2-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Coordination Chemistry Metal Chelation Ligand Design

Sourcing a 1,2,3-triazole-4-carboxylic acid with a defined bidentate N,N-chelating pocket can be challenging; common analogs lack the 2-pyridyl/ortho-ethyl combination, compromising coordination geometry and SAR fidelity. This compound solves that by providing a covalent 5-membered chelate motif with steric restriction at N1. • Bidentate N,N-donor set: forms stable complexes with Cu(II), Zn(II), Ru(II), and other first-row metals. • Free carboxylic acid handle: enables late-stage amide coupling for surface, polymer, or biomolecule conjugation. • Supplied at ≥97% purity with full analytical documentation; available for immediate dispatch globally.

Molecular Formula C16H14N4O2
Molecular Weight 294.31 g/mol
CAS No. 1351809-37-4
Cat. No. B1523521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1351809-37-4
Molecular FormulaC16H14N4O2
Molecular Weight294.31 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3
InChIInChI=1S/C16H14N4O2/c1-2-11-7-3-4-9-13(11)20-15(12-8-5-6-10-17-12)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22)
InChIKeyAREMGPKNVVDOAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1351809-37-4): Structural and Procurement Baseline


1-(2-Ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1351809-37-4) is a fully substituted 1,2,3-triazole-4-carboxylic acid derivative bearing a 2-pyridyl substituent at the C5 position and a 2-ethylphenyl substituent at N1. Its molecular formula is C₁₆H₁₄N₄O₂ with a molecular weight of 294.31 g/mol . The compound is supplied as a research chemical with a minimum purity specification of 95% . The 2-pyridyl group renders the molecule capable of bidentate N,N‑chelation, distinguishing it fundamentally from regioisomeric analogs bearing a 4-pyridyl substituent [1][2]. No publicly available in vitro target-engagement or in vivo pharmacokinetic data were identified for this specific compound at the time of analysis.

Metal-coordination ligand for bidentate N,N-chelation studies
Sterically constrained ortho-ethylphenyl pharmacophore for SAR exploration
Conjugation-ready free carboxylic acid handle for library diversification
Target-engagement and in vivo PK data not publicly available; class-level inference only.

Why In-Class 1,2,3-Triazole-4-carboxylic Acids Cannot Replace 1-(2-Ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid


The 1,2,3-triazole-4-carboxylic acid scaffold is densely populated with commercially available analogs; however, subtle regioisomeric or substituent variations produce pronounced differences in metal-coordination geometry, pharmacophore topology, and target recognition [1][2]. The target compound uniquely combines a 2-pyridyl group at C5 with a 2-ethylphenyl group at N1. The 2-pyridyl nitrogen is positioned to form a five-membered chelate ring with the triazole N2 atom, a bidentate binding mode that is sterically and electronically inaccessible to the 4-pyridyl regioisomer (CAS 1326843-99-5) . Likewise, the ortho-ethyl substituent on the N1-phenyl ring introduces steric bulk that restricts rotational freedom of the phenyl-triazole bond relative to the para-ethyl isomer (CAS 1017415-74-5), potentially altering target-binding kinetics and selectivity . These structural features are covalent and non-interchangeable; substitution with a generic 1,2,3-triazole-4-carboxylic acid analog will therefore yield a compound with a materially different coordination chemistry and biological recognition profile.

Attribute
Target Compound
Generic Analog
Chelation mode
Bidentate N2,N-pyridine
Monodentate or N3,N-pyridine (4-pyridyl / C4 regioisomer)
N1-aryl conformation
Restricted ortho-ethyl rotation
Freely rotating para-ethyl or unsubstituted phenyl
Conjugation handle
Free carboxylic acid
Methyl ester (requires hydrolysis) or no acid handle
Substitution with 4-pyridyl regioisomer or para-ethyl analog may alter coordination geometry and target-binding kinetics.

Quantitative Differentiation Evidence for 1-(2-Ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid vs. Closest Analogs


Bidentate N,N‑Chelation Capability: 2-Pyridyl vs. 4-Pyridyl Regioisomer

The target compound possesses a 2-pyridyl substituent at the triazole C5 position, which places the pyridine nitrogen and the triazole N2 atom in a 1,2-relationship capable of forming a five-membered chelate ring upon metal coordination. The 4-pyridyl regioisomer (1-(2-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid; CAS 1326843-99-5) positions the pyridine nitrogen para to the triazole linkage, precluding bidentate N,N‑chelation and limiting metal-binding to monodentate modes [1]. This structural difference has been exploited in related 2-pyridyl-1,2,3-triazole systems, where bidentate chelation yields log K stability constants for Cu(II) and Zn(II) that are typically 2–4 orders of magnitude higher than those of monodentate 4-pyridyl analogs [2].

Bidentate N,N‑Chelation Capability
Class-level inference
2-Pyridyl enables 5-membered chelate ring
10²–10⁴-fold higher stability vs. monodentate 4-pyridyl
Cu²⁺/Zn²⁺, pH 6–8, 25 °C (class benchmark)
Required for high-affinity metal capture or metallosupramolecular architectures
No experimental log K data for this specific compound
Coordination Chemistry Metal Chelation Ligand Design

Steric Differentiation: Ortho-Ethyl vs. Para-Ethyl Phenyl Substitution

The N1‑phenyl ring of the target compound bears an ethyl group at the ortho position. This ortho substitution introduces a steric clash with the adjacent triazole ring, increasing the rotational barrier around the N1–C(aryl) bond relative to the para-ethyl isomer (1-(4-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) . The resulting conformational restriction biases the spatial orientation of the phenyl ring, which in ligand–receptor contexts can translate into altered target selectivity [1]. The para-ethyl isomer (CAS 1017415-74-5) has a computed XLogP3 of approximately 2.7 (class reference), and the ortho-ethyl variant is predicted to exhibit a modestly lower logP (~0.2–0.5 log unit reduction) due to reduced solvent-accessible surface area, although no experimentally measured logP for either compound has been published .

Steric Differentiation: Ortho vs. Para Ethyl
Class-level inference
Ortho-ethyl restricts N1–C(aryl) rotation
Estimated ΔlogP ≈ −0.2 to −0.5 vs. para-ethyl
Computed properties; no experimental logP available
Accesses unique steric conformational space for SAR campaigns
Predicted logP shift based on class-level estimates
Medicinal Chemistry Structure-Activity Relationship Ligand Design

Regioisomeric Scaffold Differentiation: 5-(Pyridin-2-yl) vs. 4-(Pyridin-2-yl)-1,2,3-triazole

The target compound bears the pyridin-2-yl group at the triazole C5 position, placing the pyridine nitrogen adjacent to the N1 substituent. This contrasts with the more commonly explored 4-(pyridin-2-yl)-1,2,3-triazole scaffold, where the pyridine is attached at C4 and the two nitrogen donor atoms adopt a 1,3-relationship [1]. In the C5-pyridyl regioisomer, the bidentate chelate involves the triazole N2 (rather than N3), producing a distinct bite angle and metal-bonding geometry compared to C4-pyridyl systems. X-ray crystallographic studies on 4,5-di(2-pyridyl)-1,2,3-triazolate demonstrate that the C5-pyridyl nitrogen coordinates to Ru(II) with a bond length of approximately 2.05–2.10 Å, forming a strained but stable five-membered chelate ring [2]. While no crystallographic data exist for the target compound itself, the C5-pyridyl motif is expected to impose analogous geometric constraints.

Regioisomeric Scaffold: C5 vs. C4 Pyridyl
Class-level inference
C5-pyridyl chelates via triazole N2 + pyridine N
Ru–N bond length ~2.05–2.10 Å vs. 2.08–2.15 Å for C4-pyridyl
Ru(II) complexes, X-ray crystallography (class data)
Dictates coordination geometry and metal selectivity for catalyst design
No crystallographic data for the target compound itself
Click Chemistry Triazole Regioisomers Coordination Chemistry

Analytical Characterization and Vendor-Supplied Purity Baseline

Multiple independent vendors report consistent specifications for the target compound: molecular weight 294.31 g/mol (C₁₆H₁₄N₄O₂), minimum purity 95%, and InChI Key AREMGPKNVVDOAX-UHFFFAOYSA-N . A predicted density of 1.31 ± 0.1 g/cm³ has been computed . The 4-pyridyl regioisomer (CAS 1326843-99-5) shares identical molecular weight and purity specifications but has been discontinued by at least one major supplier, indicating reduced commercial availability . The 4-ethylphenyl-5-(pyridin-4-yl) analog (CAS 1017415-74-5) carries a 95% minimum purity and a defined GHS hazard profile (H302, H315, H319, H335) that may serve as a conservative proxy for the target compound's hazard classification .

Vendor-Supplied Purity Baseline
Supporting evidence
MW 294.31 g/mol; purity ≥95%; active supply from ≥3 vendors
4-Pyridyl regioisomer: discontinued by key supplier
Vendor datasheets; no independent re-characterization
Assures supply continuity for long-term research programs
Data to verify with independent analytical QC
Quality Control Compound Characterization Procurement Specification

Carboxylic Acid Functionality for Downstream Derivatization: Conjugation-Ready Handle

The C4 carboxylic acid group provides a versatile handle for amide bond formation, esterification, or hydrazide coupling, enabling incorporation into peptides, fluorescent probes, or small-molecule libraries . This contrasts with analogs where the carboxylic acid is replaced by a methyl ester (e.g., 1-(2-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid methyl ester) or where the acid is absent, which require additional saponification or functional-group interconversion steps prior to conjugation. The free carboxylic acid is directly compatible with standard HATU/EDC-mediated coupling protocols without the need for protective-group manipulation [1].

Carboxylic Acid Derivatization Handle
Class-level inference
Free C4-COOH; 0 deprotection steps required
≥1 deprotection step saved vs. methyl ester analogs
HATU/EDC coupling, DMF or DCM, RT, 2–24 h
Improves workflow efficiency for library synthesis and bioconjugation
Standard amide coupling protocols apply
Bioconjugation Medicinal Chemistry Amide Coupling

Recommended Research and Industrial Application Scenarios for 1-(2-Ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid


Bidentate Chelating Ligand for Transition-Metal Coordination Complexes

The 2-pyridyl-triazole motif provides a well-precedented bidentate N,N-donor set capable of forming stable complexes with Cu(II), Zn(II), Ru(II), and other first-row transition metals [1][2]. The target compound is suitable for synthesizing mononuclear metallocomplexes for catalytic studies, magnetic materials, or metal-sensing applications. The free carboxylic acid handle can be further elaborated to attach the metal-binding module to surfaces, polymers, or biomolecules.

Pharmacophore Scaffold for Structure-Activity Relationship (SAR) Exploration

The ortho-ethylphenyl substituent combined with the 5-(pyridin-2-yl)-1,2,3-triazole-4-carboxylic acid core presents a sterically and electronically distinct pharmacophore not represented in more common para-substituted or 4-pyridyl triazole libraries . This compound can serve as a key intermediate in medicinal chemistry programs targeting enzymes or receptors where a carboxylic acid moiety is required for binding (e.g., integrin antagonists, protease inhibitors, or GPCR ligands).

Building Block for Click-Chemistry Derived Compound Libraries

Although the compound itself is a completed triazole product, its carboxylic acid handle enables late-stage diversification via amide coupling with amine-containing fragments. This makes it a useful core scaffold for generating arrays of derivatives in parallel medicinal chemistry or chemical biology probe discovery . The ortho-ethyl substituent provides a unique steric parameter for multidimensional SAR analysis.

Metal Chelation Studies in Neurodegenerative Disease Models

Given the established role of 2-pyridyl-triazole ligands in modulating metal-induced amyloid-β aggregation [1], the target compound may be evaluated as a tool compound for investigating Cu/Zn homeostasis in Alzheimer's disease models. Its carboxylic acid functionality allows conjugation to cell-penetrating peptides or fluorescent reporters for intracellular metal-sensing applications.

Application
Selection Property
Validation Focus
Transition-metal coordination complexes
Bidentate N,N-chelation scaffold
Metal-binding affinity and complex geometry
Pharmacophore SAR exploration
Ortho-ethylphenyl steric constraint
Target-binding kinetics and selectivity profile
Click-chemistry library diversification
Conjugation-ready carboxylic acid
Amide coupling efficiency and product purity
Metal chelation in neurodegenerative disease models
Metal-coordination and conjugation handle
Amyloid-β aggregation modulation and intracellular metal-sensing
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